molecular formula C21H23NOS B2431784 (E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706470-81-6

(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2431784
CAS No.: 1706470-81-6
M. Wt: 337.48
InChI Key: WBEURYRUJZINHN-VAWYXSNFSA-N
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Description

(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H23NOS and its molecular weight is 337.48. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NOS/c1-17-7-5-6-10-19(17)20-13-14-22(15-16-24-20)21(23)12-11-18-8-3-2-4-9-18/h2-12,20H,13-16H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEURYRUJZINHN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C19H20N2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{S}

This structure features a thiazepane ring and a phenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:

  • Piperidine-mediated condensation : This method facilitates the formation of the thiazepane ring through reactions involving substituted amino benzenes and chalcones.
  • Triethylamine-mediated addition : A basic condition reaction that yields the desired thiazepine products.

Anticancer Properties

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds were notably low, indicating high potency:

CompoundCancer Cell LineIC50 Value (µM)
5oMCF-72.13 ± 0.80
5oSiHa4.34 ± 0.98
5oPC-34.46 ± 0.53

These results suggest that compounds with similar structures to this compound may also possess significant anticancer activity.

The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine-binding site on tubulin proteins, these compounds prevent microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models predict favorable drug-like properties for this compound, including:

  • Good permeability across biological membranes.
  • Low toxicity profiles in non-cancerous cells.

Case Studies

A notable study evaluated the biological activity of various thiazepine derivatives in vitro. The findings indicated that several derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

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